molecular formula C17H15N5O4 B2519572 N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396882-07-7

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2519572
CAS RN: 1396882-07-7
M. Wt: 353.338
InChI Key: LTQLEXAFGFVQMG-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxybenzyl groups and heterocyclic components like pyrazole and pyrimido[2,1-b][1,3]benzothiazole. These compounds are of interest due to their potential biological activities and applications in medical imaging, as seen in the synthesis of PET agents for imaging B-Raf(V600E) in cancers and antimicrobial activity screening .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to high yields. For instance, the synthesis of a PET agent described in paper was achieved in 9 steps with an overall yield of 1%, which is typical for complex organic syntheses aimed at producing specialized molecules for imaging. The synthesis of heterocyclic compounds in paper also involves multiple steps, starting from 2-amino-6-methoxybenzothiazole and proceeding through reactions with various reagents to yield a range of derivatives with potential antimicrobial activity.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are confirmed using various analytical techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis . These techniques are crucial for confirming the identity and purity of synthesized compounds, which is essential for their subsequent application in biological studies or as imaging agents.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, methylation, and desmethylation steps. For instance, the direct desmethylation of a reference standard to give a precursor for radiolabeling was achieved with a 70% yield . The reactions are carefully designed to introduce specific functional groups that confer the desired biological properties or enable the incorporation of imaging labels such as carbon-11.

Physical and Chemical Properties Analysis

While the papers provided do not detail the physical and chemical properties of "N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide," they do imply that the compounds synthesized have properties suitable for their intended applications. For example, the PET agent synthesized in paper has a specific activity suitable for imaging purposes, and the compounds synthesized in paper have shown antimicrobial activity, suggesting effective interaction with biological targets.

Scientific Research Applications

Synthesis and Characterization

A substantial body of research has focused on the synthesis and characterization of N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide derivatives, demonstrating diverse methods of preparation and structural elucidation. Studies such as those by Hassan, Hafez, and Osman (2014) have detailed the synthesis of related compounds, emphasizing the importance of specific functional groups in achieving desired biological activities (Hassan et al., 2014). These syntheses often involve reactions that yield various derivatives, showcasing the versatility of the parent compound in forming pharmacologically relevant structures.

Biological Activities

The biological activities of these compounds are diverse, with studies exploring their antimicrobial, anticancer, and enzyme inhibition properties. For instance, Servusová et al. (2012) synthesized a series of amides and evaluated them for their antimycobacterial, antifungal, and antibacterial activities, finding some compounds with significant antimycobacterial activity against Mycobacterium tuberculosis (Servusová et al., 2012). Furthermore, compounds have been assessed for their potential in inhibiting specific enzymes, such as phosphodiesterase type 4, highlighting their potential in therapeutic applications (Raboisson et al., 2003).

Antiviral and Anticancer Potential

Some derivatives have shown promising antiviral and anticancer activities. Hebishy et al. (2020) reported the synthesis of benzamide-based derivatives with significant activity against the avian influenza virus, demonstrating the potential of these compounds in antiviral research (Hebishy et al., 2020). Additionally, the anticancer activity of 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds has been explored, with some derivatives showing effective inhibition against various human cancer cell lines (2020).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-25-14-5-3-2-4-11(14)8-20-15(23)13-10-26-17(21-13)22-16(24)12-9-18-6-7-19-12/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQLEXAFGFVQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

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